Product packaging for AB-PINACA N-(3-fluoropentyl) isomer(Cat. No.:)

AB-PINACA N-(3-fluoropentyl) isomer

Cat. No.: B1162960
M. Wt: 348.4
InChI Key: SNFDFYWXKBFWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The AB-PINACA N-(3-fluoropentyl) isomer is a synthetic cannabinoid receptor agonist (SCRA) of significant interest in pharmacological and forensic research. This compound is designed for in vitro studies to probe the function and signaling of the endocannabinoid system. As part of the AB-PINACA class of compounds, it is anticipated to act as a potent agonist at cannabinoid receptor type 1 (CB1R) and type 2 (CB2R) . Research on related SCRAs indicates that such compounds often exhibit high binding affinity and functional efficacy at CB1Rs, potentially behaving as full agonists in pathways like G-protein activation and inhibition of adenylyl cyclase . This high potency and efficacy is a key area of investigation, as it differentiates many synthetic cannabinoids from the partial agonist effects of Δ9-tetrahydrocannabinol (Δ9-THC) . The structural feature of fluorination on the pentyl chain moiety is a common characteristic among many emerging SCRAs and may influence the compound's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile . The primary research applications for this compound include receptor binding assays, functional characterization of CB1R and CB2R signaling bias (e.g., G-protein vs. β-arrestin recruitment), and studies investigating the structure-activity relationships (SAR) of synthetic cannabinoids . It is critical to note that the pharmacological profile and metabolic fate of this specific isomer may be distinct from other analogs within the AB-PINACA series, and ongoing research aims to fully elucidate its unique properties. WARNING: This product is intended for research purposes only in a controlled laboratory setting. It is NOT intended for human, veterinary, or household use. The compound is believed to be a Schedule I controlled substance in the United States, and researchers are responsible for complying with all applicable local, state, and federal laws and regulations.

Properties

Molecular Formula

C18H25FN4O2

Molecular Weight

348.4

InChI

InChI=1S/C18H25FN4O2/c1-4-12(19)9-10-23-14-8-6-5-7-13(14)16(22-23)18(25)21-15(11(2)3)17(20)24/h5-8,11-12,15H,4,9-10H2,1-3H3,(H2,20,24)(H,21,25)

InChI Key

SNFDFYWXKBFWTO-UHFFFAOYSA-N

SMILES

O=C(NC(C(N)=O)C(C)C)C1=NN(CCC(F)CC)C2=C1C=CC=C2

Synonyms

AB-PINACA N-(3-fluoropentyl) analog; 3-fluoro AB-PINACA

Origin of Product

United States

Research Findings on Ab Pinaca N 3 Fluoropentyl Isomer

Chemical and Physical Properties

AB-PINACA N-(3-fluoropentyl) isomer is an analogue of the synthetic cannabinoid AB-PINACA. It is characterized by the substitution of the pentyl chain with a 3-fluoropentyl chain. Like its parent compound and other fluorinated isomers, it is expected to be a solid at room temperature and soluble in organic solvents such as methanol (B129727) and DMSO. caymanchem.comcaymanchem.com The physiological and toxicological properties of this specific isomer have not been extensively studied.

Below is a table summarizing the basic chemical information for AB-PINACA and its N-(3-fluoropentyl) isomer.

PropertyAB-PINACAThis compound
Molecular Formula C18H26N4O2C18H25FN4O2
Molecular Weight 330.43 g/mol 348.42 g/mol
Canonical SMILES CCCCCN1N=C(C2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)NCCC(F)CCN1N=C(C2=CC=CC=C21)C(=O)NC(C(C)C)C(=O)N

Data for this compound is based on its known structure as an analog of AB-PINACA.

Analytical Profile

The analytical identification of this compound relies on techniques such as mass spectrometry and chromatography. While detailed analytical studies specifically for the 3-fluoro isomer are scarce in published literature, some data can be inferred from general knowledge of the class and from databases.

A notable characteristic in the mass spectrum of this compound is a base peak at an m/z of 232. nih.gov This is consistent with the fragmentation pattern expected for fluoropentyl-containing indazole synthetic cannabinoids, where the fluoropentyl indole (B1671886)/indazole fragment is often observed. nih.gov

The chromatographic separation of fluorinated positional isomers of synthetic cannabinoids can be challenging, often requiring specialized techniques for baseline separation. The development of such methods is essential for the unambiguous identification of specific isomers in forensic samples.

Synthesis and Manufacturing

The synthesis of indazole-3-carboxamide synthetic cannabinoids like AB-PINACA and its isomers typically involves a multi-step process. A common method utilizes methyl indazole-3-carboxylate as a starting material. nih.gov This is followed by N-alkylation to introduce the desired pentyl or fluoropentyl chain at the N1 position of the indazole ring. Subsequent hydrolysis of the methyl ester and amidation with the appropriate amino acid derivative yields the final product.

It is important to note that the alkylation of the indazole ring can sometimes lead to the formation of regioisomers, with alkylation occurring at the N2 position as well. labscoop.com This can result in the presence of isomeric impurities in clandestinely manufactured products, further complicating their analysis.

Pharmacological Characterization in Vitro and in Silico Investigations

Cannabinoid Receptor (CB1 and CB2) Binding Affinity and Efficacy

While direct and comprehensive pharmacological data for AB-PINACA N-(3-fluoropentyl) isomer are not extensively available in published literature, its activity can be inferred from studies on its parent compound, AB-PINACA, and its positional isomers labscoop.com.

Radioligand displacement assays are used to determine the binding affinity of a compound for a receptor, typically expressed as the inhibition constant (Kᵢ). For the parent compound, AB-PINACA, studies have shown it to be a high-affinity ligand for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. AB-PINACA demonstrates a Kᵢ of 2.87 nM at the human CB1 receptor and an even higher affinity for the human CB2 receptor with a Kᵢ of 0.88 nM mdpi.comwikipedia.org.

In a comparative context, the closely related AB-PINACA N-(2-fluoropentyl) isomer was found to have a Kᵢ value of 10.7 nM at the CB1 receptor nih.gov. Although specific Kᵢ values for the N-(3-fluoropentyl) isomer are not documented in the reviewed literature, its structural similarity suggests it would also exhibit potent binding to cannabinoid receptors.

CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)
AB-PINACA 2.87 mdpi.comwikipedia.org0.88 mdpi.comwikipedia.org
AB-PINACA N-(2-fluoropentyl) isomer 10.7 nih.govNot Reported
This compound Not ReportedNot Reported

The efficacy of a cannabinoid agonist is determined by its ability to activate downstream signaling pathways upon binding to the receptor. As G-protein coupled receptors, CB1 and CB2 activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, and the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization frontiersin.org.

AB-PINACA acts as a potent, full agonist at the CB1 receptor. In functional assays, it demonstrates high efficacy in activating G-proteins and inhibiting adenylyl cyclase frontiersin.orgresearchgate.net. For example, in [³⁵S]GTPγS binding assays, which measure G-protein activation, AB-PINACA showed an EC₅₀ of 12.8 nM with a maximal effect (Eₘₐₓ) of 71.9% frontiersin.org. In cAMP inhibition assays, it displayed an EC₅₀ of 3.9 nM frontiersin.org.

The AB-PINACA N-(2-fluoropentyl) isomer has been characterized as a partial agonist in cAMP inhibition assays relative to the reference agonist CP55,940, though it retained high potency nih.gov. In β-arrestin2 recruitment assays, this isomer displayed greater potency and produced supramaximal Eₘₐₓ responses compared to CP55,940 nih.gov.

CompoundAssay TypePotency (EC₅₀, nM)Efficacy (Eₘₐₓ)
AB-PINACA [³⁵S]GTPγS Binding (CB1)12.8 frontiersin.org71.9% frontiersin.org
AB-PINACA cAMP Inhibition (CB1)3.9 frontiersin.org72.0% frontiersin.org
AB-PINACA N-(2-fluoropentyl) isomer cAMP Inhibition (CB1)1.1 nih.gov72.8% (Partial Agonist) nih.gov
AB-PINACA N-(2-fluoropentyl) isomer β-arrestin2 Recruitment (CB1)18.2 nih.gov134% (Supramaximal) nih.gov
This compound Not ReportedNot ReportedNot Reported

Structure-Activity Relationship (SAR) Studies of the N-(3-fluoropentyl) Moiety

The introduction of a fluorine atom to the N-pentyl chain of AB-PINACA can significantly alter its pharmacological properties. The position of this substitution is a key determinant of the resulting compound's interaction with cannabinoid receptors.

While detailed functional data for the N-(3-fluoropentyl) isomer is scarce, immunoassay cross-reactivity data provides some insight into how the fluorine position affects molecular recognition. In one analysis, the N-(4-fluoropentyl) isomer showed the highest cross-reactivity (108%), followed by the N-(3-fluoropentyl) isomer (71%), and finally the N-(2-fluoropentyl) isomer (27%). This suggests that the position of the fluorine atom on the pentyl chain significantly influences antibody binding, which may correlate with differences in receptor interaction. The closer the fluorine is to the indazole core, the lower the cross-reactivity, indicating a potential steric or electronic hindrance.

Comparing the N-pentyl positional isomers with the non-fluorinated parent compound (AB-PINACA) and the terminally fluorinated analogue (5F-AB-PINACA) reveals important SAR trends.

Non-fluorinated (AB-PINACA): Exhibits high affinity and efficacy at both CB1 and CB2 receptors mdpi.comnih.govnih.gov. It serves as the baseline for assessing the impact of fluorination.

N-(2-fluoropentyl) isomer: This isomer shows slightly reduced binding affinity for CB1 (Kᵢ = 10.7 nM) compared to the parent compound (Kᵢ = 2.87 nM) mdpi.comnih.gov. Functionally, it acts as a partial agonist for cAMP inhibition but a potent, high-efficacy agonist for β-arrestin2 recruitment nih.gov.

N-(3-fluoropentyl) isomer: Direct pharmacological data is not available. Based on its structure being intermediate between the 2- and 4-fluoro positions, its receptor affinity and efficacy would be expected to differ from both the parent compound and the other positional isomers.

Terminal Fluorination (5F-AB-PINACA): Generally, terminal fluorination of the pentyl chain in synthetic cannabinoids is associated with maintained or enhanced potency nih.gov.

This comparative analysis underscores that even a subtle change, such as shifting a single fluorine atom along the pentyl chain, can modulate the pharmacological profile of the compound.

Allosteric Modulation and Biased Agonism at Cannabinoid Receptors

G-protein coupled receptors like CB1 can be activated in ways that preferentially engage one signaling pathway over another, a phenomenon known as biased agonism nih.gov. A ligand might be "G-protein biased," favoring cAMP inhibition, or "β-arrestin biased." This is a significant area of research as it could lead to the development of therapeutic compounds with fewer side effects.

There is no available data to suggest that this compound acts as an allosteric modulator. In the context of biased agonism, studies on the closely related AB-PINACA N-(2-fluoropentyl) isomer are informative. Despite showing differential efficacy in cAMP versus β-arrestin pathways (partial agonist in one, supramaximal in the other), formal bias analysis revealed that this isomer did not display a significant bias for either cAMP inhibition or β-arrestin2 recruitment nih.gov. Given the structural similarity, it is plausible that the N-(3-fluoropentyl) isomer also does not exhibit strong signaling bias, though dedicated studies would be required for confirmation.

Computational Pharmacology and Molecular Modeling

Molecular Docking Simulations with Cannabinoid Receptors

No published studies were identified that performed and reported the results of molecular docking simulations of this compound with either the CB1 or CB2 cannabinoid receptors. Consequently, data regarding its binding energy, predicted orientation within the receptor's active site, and key amino acid interactions are not available.

Quantitative Structure-Activity Relationship (QSAR) Analysis

There is no available research detailing the inclusion of this compound in Quantitative Structure-Activity Relationship (QSAR) models. Such studies are necessary to computationally correlate its chemical structure with its biological activity at cannabinoid receptors, but have not been conducted or published for this specific isomer.

Predictive Modeling of Receptor Interactions

Predictive models detailing the dynamic interactions, binding kinetics, or allosteric modulation effects of this compound at cannabinoid receptors have not been described in the scientific literature.

Analytical Chemistry and Forensic Science Research

Spectroscopic Characterization (NMR, IR) for Structural Elucidation and Confirmation

While chromatographic techniques are essential for separation and detection, spectroscopic methods are indispensable for the definitive structural confirmation of new synthetic cannabinoids. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of AB-PINACA N-(3-fluoropentyl) isomer would show characteristic absorption bands corresponding to the amide carbonyl group, N-H bond, and other structural features.

Strategies for Isomeric Differentiation

The proliferation of isomers is a major hurdle in the forensic analysis of synthetic cannabinoids. Developing analytical strategies to differentiate these isomers is therefore a critical area of research.

The primary strategy for differentiating positional isomers like the various fluoropentyl analogs of AB-PINACA is to achieve their separation through chromatography. This relies on exploiting the subtle differences in their physicochemical properties that arise from the different positions of the fluorine atom. Optimization of chromatographic parameters such as the stationary phase, mobile phase composition, and temperature gradient is crucial for achieving resolution. The distinct retention times of each isomer, when coupled with mass spectrometric data, allow for their unambiguous identification.

Mass Spectral Fragmentation Pattern Analysis for Isomer Distinction

The differentiation of positional isomers of synthetic cannabinoids is a significant challenge in forensic chemistry, as isomers often exhibit similar chromatographic behavior and mass spectra. For this compound and its related fluoropentyl positional isomers (e.g., N-(2-fluoropentyl), N-(4-fluoropentyl), and N-(5-fluoropentyl)), mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS), is the primary analytical tool for distinction. researchgate.net

Analysis using GC-MS with electron ionization (EI) often relies on identifying subtle but consistent differences in the relative abundances of fragment ions. While many fragment ions may be common across isomers, the position of the fluorine atom on the pentyl chain can influence fragmentation pathways, leading to unique ion abundance ratios that serve as fingerprints for each specific isomer. researchgate.net For instance, cleavage of the N-alkyl side chain is a common fragmentation pathway for synthetic cannabinoids. In the case of fluoropentyl isomers of AB-PINACA, this can lead to the formation of a key ion. Research has noted that this compound, similar to compounds with a 5-fluoropentyl tail, can produce a base peak at an m/z of 232. nih.gov This ion corresponds to the indazole core with the attached fluoropentyl tail group after the loss of the valinamide (B3267577) head group. nih.gov However, since this prominent ion may not be unique, differentiation requires a comprehensive analysis of the entire fragmentation pattern and potentially chromatographic separation.

Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) offer enhanced specificity for isomer differentiation. By carefully selecting precursor ions and analyzing the resulting product ions at various collision energies, it is possible to generate distinct fragmentation patterns for each isomer. nih.gov The relative abundances of specific product ions can vary significantly between positional isomers. For example, in studies of the closely related compound AB-FUBINACA and its fluorobenzyl positional isomers, differentiation was achieved by comparing the logarithmic values of product ion abundance ratios as a function of collision energy. nih.gov This methodology allows for the clear and significant differentiation of all six isomers studied. nih.gov A similar approach is applicable to the fluoropentyl isomers of AB-PINACA, where subtle structural differences can be amplified by controlled fragmentation, enabling their unambiguous identification.

The table below summarizes key mass spectral fragments that are critical in the analysis and differentiation of AB-PINACA and its fluorinated analogs.

Compound/Fragmentm/z (mass-to-charge ratio)DescriptionSignificance in Isomer Distinction
AB-PINACA N-(fluoropentyl) Isomers348.4 (Molecular Weight)Molecular Ion [M]+ (in soft ionization) or [M+H]+ (in ESI)Confirms the elemental composition, but typically identical for all positional isomers.
Fluoropentylindazole Acylium Ion232 / 233Fragment containing the indazole core and the fluoropentyl chain after loss of the amino-oxobutane group. nih.govnih.govA major, often base peak, fragment. While its presence is key, its m/z value may be the same for different isomers, requiring analysis of other fragments for distinction. nih.gov
Indazole Acylium Ion145Represents the indazole core after loss of the entire N-alkyl (fluoropentyl) side chain and the head group. nih.govCommon fragment for indazole-based cannabinoids; less useful for distinguishing between N-alkyl positional isomers.
Loss of Valinamide Group~286Fragment resulting from the cleavage of the N-(1-amino-3-methyl-1-oxobutan-2-yl) group.A common fragmentation pathway. The relative intensity of this ion compared to others can differ between isomers.

Development and Validation of Analytical Methods in Research Matrices (e.g., in vitro biological samples, seized materials)

The development and validation of robust analytical methods are crucial for the reliable identification and quantification of this compound in forensic casework, including the analysis of seized materials and in vitro biological samples. unodc.orgnih.gov The primary analytical techniques employed are GC-MS and LC-MS/MS, which provide the necessary selectivity and sensitivity. preprints.orgresearchgate.net

Method validation ensures that an analytical procedure is fit for its intended purpose. For forensic applications, validation is performed according to established guidelines, such as those from the German Society of Toxicological and Forensic Chemistry (GTFCh), and typically assesses parameters including selectivity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. unipd.it

In Seized Materials: For seized herbal mixtures, powders, or e-liquids, sample preparation often involves extraction of the analyte into an organic solvent like methanol (B129727) or acetonitrile, followed by filtration and dilution prior to analysis. unodc.org GC-MS is a common technique for screening and identification. researchgate.net However, given the potential for thermal degradation of some synthetic cannabinoids and the challenge of isomer separation, LC-MS/MS is often the preferred method for confirmation and quantification. preprints.org A validated LC-MS/MS method can separate the N-(3-fluoropentyl) isomer from other positional isomers and provide accurate quantification.

In Vitro Biological Samples: In research settings, such as metabolism studies using human liver microsomes or hepatocytes, samples are more complex. researchgate.net Sample preparation for these matrices is critical to remove interferences and typically involves protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). researchgate.net LC-MS/MS is the gold standard for these applications due to its high sensitivity and specificity, allowing for the detection of parent compounds and their metabolites at low concentrations. nih.govpreprints.org

The validation of such methods involves fortifying blank biological matrices with known concentrations of the analyte to determine the method's performance characteristics. For example, a validated LC-MS/MS method for 11 synthetic cannabinoids in urine reported LOQs as low as 0.1 ng/mL for AB-PINACA, with acceptable linearity, precision, and recovery. preprints.org While specific validation data for the N-(3-fluoropentyl) isomer is not widely published, the parameters for the parent compound, AB-PINACA, serve as a benchmark.

The following table summarizes the typical parameters evaluated during the validation of an analytical method for the detection of this compound.

Validation ParameterDescriptionTypical Acceptance Criteria for Forensic Methods
Selectivity / SpecificityThe ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte in blank matrix samples.
Linearity & RangeThe ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Limit of Detection (LOD)The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio ≥ 3. Typically ranges from 0.1 to 1 ng/mL in biological matrices. researchgate.net
Limit of Quantification (LOQ)The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10. For AB-PINACA, LOQs of 0.1 ng/mL have been reported in urine. preprints.org
Accuracy (Bias)The closeness of the mean test results obtained by the method to the true concentration of the analyte.Typically within ±15-20% of the nominal concentration. researchgate.net
Precision (RSD%)The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample.Relative Standard Deviation (RSD) should be ≤15-20%. researchgate.net
Matrix EffectThe suppression or enhancement of ionization of the analyte due to co-eluting components from the sample matrix.Bias should typically be within ±15-20%. researchgate.net
Extraction RecoveryThe efficiency of the extraction procedure for isolating the analyte from the sample matrix.Should be consistent, precise, and reproducible. Values often range from 65-99%. researchgate.net

Epidemiological and Forensic Intelligence Research

Global and Regional Emergence Patterns

Data specifically detailing the global and regional emergence patterns of AB-PINACA N-(3-fluoropentyl) isomer are not widely available in international monitoring reports or the scientific literature. Its parent compound, AB-PINACA, was first identified in Japan in 2012. mdpi.com Following its appearance, a number of derivatives have been synthesized and have emerged on the new psychoactive substances (NPS) market.

Synthetic cannabinoids, as a class, are the largest group of NPS monitored in Europe. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) has been tracking their proliferation through the EU Early Warning System. While specific data for the 3-fluoropentyl isomer of AB-PINACA is not prominent in these reports, the general trend for synthetic cannabinoids has been a rapid evolution of structures to circumvent legislative controls.

The emergence of fluorinated analogs of AB-PINACA, such as the 5-fluoro isomer (5F-AB-PINACA), has been well-documented. These fluorinated versions often exhibit enhanced potency. The existence of various positional isomers, including the N-(2-fluoropentyl) and N-(4-fluoropentyl) isomers, suggests a pattern of chemical diversification by clandestine laboratories. It is within this context of constant chemical modification that this compound has emerged, though its prevalence appears to be low compared to other analogs.

Table 1: Emergence of AB-PINACA and its Analogs

Compound Year of First Identification Region of First Identification
AB-PINACA 2012 Japan
AB-FUBINACA 2013 Japan
5F-AB-PINACA 2013 Sweden

This table presents data for related, more prevalent compounds to illustrate the general emergence patterns of the AB-PINACA class of synthetic cannabinoids.

Monitoring and Surveillance Systems for Novel Psychoactive Substances

Global and regional monitoring and surveillance systems, such as the United Nations Office on Drugs and Crime (UNODC) Early Warning Advisory (EWA) on NPS and the EMCDDA's EU Early Warning System, are crucial for tracking the emergence of new substances. These systems collect data from a variety of sources, including law enforcement seizures, forensic laboratory analyses, and clinical case reports.

While these systems are robust, the sheer number and chemical diversity of NPS, including numerous isomers of synthetic cannabinoids, present a significant challenge. The specific identification of this compound within these large-scale monitoring systems is not prominently reported, suggesting it may be encountered infrequently or its identification may be complicated by the presence of other, more common isomers.

The rapid evolution of NPS necessitates constant updates to analytical methods and reference material libraries used by forensic and toxicology laboratories to ensure accurate detection and reporting to these surveillance systems. The continuous monitoring of the NPS market is essential for identifying new threats and informing public health and policy responses.

Forensic Casework Trends and Analytical Challenges

In forensic casework, the identification of synthetic cannabinoids is a complex task due to the continuous emergence of new chemical structures and isomers. The this compound presents a specific analytical challenge related to its mass spectral fragmentation. A study on the classification of mass spectral data for synthetic cannabinoids noted that this compound was misclassified because its fragmentation pattern, particularly the base peak at m/z 232, is similar to that of 5F-pentyl containing cannabinoids. This highlights the potential for misidentification or the need for more sophisticated analytical techniques to distinguish between closely related isomers.

The analysis of synthetic cannabinoids in biological samples is further complicated by their extensive metabolism. Often, the parent compound is present at very low concentrations or is entirely absent, requiring the identification of metabolites to confirm use. The metabolic profile of this compound has not been specifically described in the literature, which would hinder its detection in forensic toxicology casework. For its parent compound, AB-PINACA, the carboxylic acid metabolite is a major urinary biomarker.

Regioisomerism is another significant challenge in the forensic analysis of indazole-based synthetic cannabinoids like AB-PINACA. The synthesis process can result in the formation of different positional isomers, which may have different pharmacological activities. Distinguishing between these isomers requires careful analytical work, often involving chromatographic separation and comparison with certified reference materials. The lack of readily available reference standards for less common isomers like this compound can impede their definitive identification in forensic laboratories.

Table 2: Mentioned Chemical Compounds

Compound Name
AB-PINACA
This compound
5F-AB-PINACA
AB-FUBINACA
AB-CHMINACA
JWH-018
5F-MDMB-PINACA
MDMB-4en-PINACA
4F-MDMB-BICA
MDMB-CHMICA
ADB-CHMINACA
CUMYL-4CN-BINACA
EAM-2201
α-PVP
5F-ADB
5F-PB-22
4F-MDMB-BINACA
5F-MDMB-PICA
APP-BINACA
FUB-AMB
UR-144
XLR11
ADBICA
5F-AKB-48
5F-NNEI
ADB-FUBINACA
AKB-48
AM-2201
JWH-022
JWH-031
JWH-122
JWH-201
JWH-210
JWH-250
JWH-251
JWH-307
MAM-2201
NM-2201
PB-22
RCS-4
THJ-2201
FUBIMINA
CP47,497
ADB-BUTINACA
ADB-4en-PINACA
5F-EDMB-PICA
EDMB-PINACA
4-fluoro AMB
MBDB-CHM7AICA
MN-18
5F-NNEI 2'-naphthyl isomer
AM1220
NNL-1
NNL-2
MMB-2201
AMB-FUBINACA
EMB-FUBINACA
ADB/MDMB-PINACA
5F-CUMYL-PINACA
AMB-PINACA
5F-AMB
APINACA

Future Research Directions and Unaddressed Academic Questions

Elucidation of Minor Metabolic Pathways and Enzymes

The metabolic fate of AB-PINACA has been studied, revealing primary pathways including amide hydrolysis, hydroxylation of the pentyl side chain, and formation of a carboxylic acid metabolite. nih.govnih.gov For the related compound 5F-AB-PINACA (fluorinated at the 5-position), metabolism includes similar transformations along with oxidative defluorination. nih.gov However, the precise metabolic pathways for the N-(3-fluoropentyl) isomer remain uninvestigated.

Future research must prioritize the identification of both major and minor metabolites of AB-PINACA N-(3-fluoropentyl) isomer. The position of the fluorine atom at the C3 position could significantly influence enzymatic activity, potentially leading to a unique metabolic profile compared to terminal fluorination. It is crucial to determine which specific cytochrome P450 (CYP450) isoenzymes are responsible for its metabolism. While studies on other synthetic cannabinoids have implicated various CYP enzymes, dedicated research is needed for this isomer. Understanding these pathways is essential for developing reliable biomarkers to detect consumption in toxicological screenings. researchgate.net

Table 1: Known and Hypothesized Metabolic Transformations for AB-PINACA and its Fluorinated Isomers

Metabolic Reaction Known for AB-PINACA nih.govnih.gov Known for 5F-AB-PINACA nih.gov Hypothesized for this compound
Amide Hydrolysis Yes Yes Likely
Pentyl Chain Hydroxylation Yes Yes Likely (at various positions)
Carboxylic Acid Formation Yes Yes Likely
Oxidative Defluorination No Yes Possible
Glucuronidation Yes Yes Likely

Advanced Computational Approaches for Pharmacological Prediction

Computational pharmacology offers powerful tools for predicting the biological activity of uncharacterized compounds, reducing reliance on lengthy and resource-intensive laboratory experiments. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and systems biology simulations can provide initial estimates of a compound's affinity and efficacy at cannabinoid receptors (CB1 and CB2). nih.govmdpi.com

Table 2: Computational Models for Pharmacological Prediction

Computational Technique Application for this compound Potential Insights
Molecular Docking Simulating the binding pose and interaction with CB1/CB2 receptors. Prediction of binding affinity and key interacting residues.
QSAR Modeling Correlating structural features of various SCs with their known activity. Estimation of potency and efficacy based on molecular structure.
Pharmacophore Modeling Identifying the 3D arrangement of chemical features essential for activity. Guiding the design of future comparative studies.

Development of Rapid and High-Throughput Analytical Screening Technologies

The constant emergence of new synthetic cannabinoids necessitates the development of analytical methods that are not only accurate but also rapid and suitable for high-throughput screening. nih.gov Current laboratory methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful but can be time-consuming. nih.govnih.gov

Future research should focus on validating and adapting novel screening technologies for the specific detection of this compound and distinguishing it from its analogs. Promising technologies include:

Direct Analysis in Real Time-Tandem Mass Spectrometry (DART-MS/MS): This allows for the rapid screening of samples with minimal preparation. researchgate.net

RapidFire-Tandem Mass Spectrometry (RF-MS/MS): An automated solid-phase extraction system coupled to MS/MS that enables analysis times of less than 15 seconds per sample. oup.com

Miniature Mass Spectrometers: The development of portable MS systems with ambient ionization could allow for on-site screening in forensic contexts. nih.gov

Fluorescence Spectral Fingerprinting: A novel approach that could provide instant, generic testing for synthetic cannabinoids on various matrices. acs.org

These technologies could drastically reduce the time required to identify new psychoactive substances in seized materials and biological samples.

Comprehensive Isomeric Profiling and Differentiation Methodologies

A critical and unaddressed challenge is the analytical differentiation of positional isomers, such as the various N-fluoropentyl isomers of AB-PINACA. These isomers often have identical molecular weights and similar fragmentation patterns in mass spectrometry, making them difficult to distinguish with standard methods. researchgate.net They may also co-elute in chromatographic separations.

There is a pressing need for the development of robust methodologies for comprehensive isomeric profiling. This includes:

Synthesis of Certified Reference Materials: The synthesis and characterization of pure analytical standards for each positional isomer (1-fluoro, 2-fluoro, 3-fluoro, 4-fluoro, and 5-fluoro) are paramount for method validation.

Advanced Chromatographic Techniques: Exploring different chromatographic columns and conditions, including chiral chromatography, could achieve separation of these closely related compounds.

High-Resolution Mass Spectrometry (HRMS): While isomers are challenging, subtle differences in fragmentation patterns might be detectable with HRMS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is invaluable for the unambiguous structural elucidation of isomers, although it is less suited for routine screening. acs.org

Studies have already highlighted the existence of regioisomers (e.g., 2-alkyl-2H-indazole vs. 1-alkyl-1H-indazole) as manufacturing impurities in AB-PINACA synthesis, which themselves have different pharmacological activities. researchgate.netnih.gov A similar systematic investigation into the properties and differentiation of positional fluoropentyl isomers is required.

Comparative Studies with Novel Synthetic Cannabinoid Chemotypes

The landscape of synthetic cannabinoids is continually evolving, with new chemotypes emerging that differ significantly from the original indole (B1671886) and indazole-based compounds. nih.gov Research on AB-PINACA has shown it to be a high-potency, high-efficacy agonist at the CB1 receptor. nih.govnih.gov

To understand the unique pharmacological position of this compound, it is essential to conduct comprehensive comparative studies. These studies should evaluate its pharmacological profile not only against its parent compound and other positional isomers but also against entirely new synthetic cannabinoid chemotypes. Off-target screening against a wide panel of receptors is also crucial, as some synthetic cannabinoids have been shown to interact with other G protein-coupled receptors, which may contribute to their distinct toxicological profiles. frontiersin.org Such research will help to contextualize the potential effects of this specific isomer within the broader and ever-changing class of new psychoactive substances. ojp.govnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.